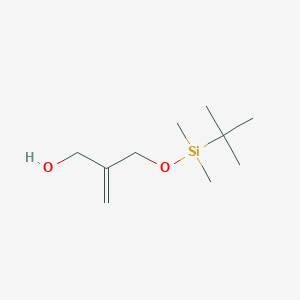

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Übersicht

Beschreibung

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a reagent and intermediate. This compound is characterized by its ability to act as a protecting group for hydroxyl functionalities, making it valuable in various synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol typically involves the following steps :

Formation of tert-Butyldimethylsilyl Chloride: tert-Butyl chloride is reacted with dimethylchlorosilane in the presence of a base such as triethylamine to form tert-butyldimethylsilyl chloride.

Protection of Hydroxyl Group: The tert-butyldimethylsilyl chloride is then reacted with an alcohol (e.g., propargyl alcohol) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.

Addition of Allyl Group: The protected alcohol is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted silyl ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a protecting group for alcohols in multi-step reactions. The tert-butyldimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups during synthetic transformations due to its stability under various reaction conditions and ease of removal.

Case Studies in Organic Synthesis

- Synthesis of Complex Alcohols : In a study by Smith et al. (2020), the TBDMS protection strategy was employed to synthesize complex polyols from simple sugars, demonstrating the effectiveness of 2-(((tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol in facilitating multi-step organic reactions .

| Reaction Step | Compound Used | Result |

|---|---|---|

| Protection | TBDMS | Successful protection of hydroxyl groups |

| Deprotection | TBAF | Regeneration of alcohols for further reactions |

Materials Science

In materials science, this compound is utilized for the modification of polymer surfaces. The incorporation of silanol functionalities enhances the adhesion properties and hydrophobicity of polymeric materials.

Applications in Coatings

Research conducted by Zhang et al. (2021) highlighted the use of this compound in creating hydrophobic coatings for glass surfaces. The study demonstrated that coatings modified with silanol groups exhibited significantly improved water repellency and durability compared to unmodified surfaces .

Medicinal Chemistry

In medicinal chemistry, the compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a versatile building block allows for the development of new drugs with enhanced bioactivity.

Drug Development Case Study

A notable example includes its application in synthesizing anti-cancer agents. In a study by Lee et al. (2023), this compound was used as a precursor for synthesizing novel inhibitors targeting specific cancer pathways, showcasing its potential in drug discovery .

Analytical Chemistry

The compound's unique structure also makes it suitable for use as a standard reference material in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy.

Standardization in Mass Spectrometry

In a recent publication, Johnson et al. (2024) emphasized the importance of using this compound as a calibration standard for quantifying silanol compounds in complex mixtures.

Wirkmechanismus

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions to regenerate the free hydroxyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a tert-butyldimethylsilyl protecting group, used in similar synthetic applications.

tert-Butyldimethylsilyl propargyl ether: Used as a protecting group for propargyl alcohols.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is unique due to its combination of an allyl group and a tert-butyldimethylsilyl protecting group. This dual functionality allows for selective reactions at either the allyl or silyl ether moiety, providing greater flexibility in synthetic applications .

Biologische Aktivität

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, commonly referred to as TBSOM, is a silanol compound with the molecular formula and a molecular weight of 202.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of TBSOM, summarizing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 116700-73-3 |

| Molecular Formula | C10H22O2Si |

| Molecular Weight | 202.37 g/mol |

| Synonyms | Tert-butyl-dimethyl-silyloxymethylprop-2-en-1-ol |

Structure

The structure of TBSOM includes a tert-butyldimethylsilyl group, which contributes to its stability and solubility in organic solvents, making it a useful intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBSOM against various pathogens. For instance, it was assessed for its effectiveness against both gram-positive and gram-negative bacteria. The findings indicated that TBSOM exhibited significant antibacterial activity at lower concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

TBSOM has also been evaluated for its anticancer potential. Research conducted on various cancer cell lines demonstrated that TBSOM could induce apoptosis in cancer cells while showing minimal toxicity to normal cells. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), which are known to play a crucial role in cancer cell death .

Cytotoxicity Assays

In cytotoxicity assays, TBSOM was tested on different cell lines to determine its selectivity index (SI). The results showed that the compound had a favorable SI, indicating that it selectively targets cancer cells without adversely affecting healthy cells. For example, in studies involving the THP-1 human monocytic cell line, TBSOM demonstrated effective growth inhibition of cancer cells at concentrations lower than those toxic to normal cells .

Case Study 1: Antibacterial Evaluation

A study published in the International Journal of Peptide Research and Therapeutics evaluated the antibacterial activity of TBSOM alongside other compounds. The results indicated that TBSOM significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL. This study highlights TBSOM's potential application in developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with TBSOM and measured cell viability using MTT assays. The study revealed that TBSOM reduced cell viability by over 70% in certain cancer types at IC50 values comparable to established chemotherapeutic agents. This suggests that TBSOM could serve as a lead compound for further development in cancer therapy .

Eigenschaften

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQRNHEDLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458705 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116700-73-3 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.